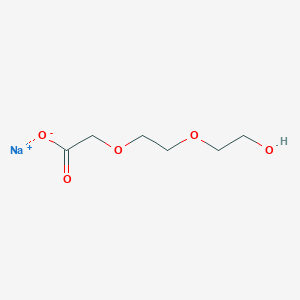

Hydroxy-PEG2-CH2COONa

Description

BenchChem offers high-quality Hydroxy-PEG2-CH2COONa suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Hydroxy-PEG2-CH2COONa including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C6H11NaO5 |

|---|---|

Molecular Weight |

186.14 g/mol |

IUPAC Name |

sodium;2-[2-(2-hydroxyethoxy)ethoxy]acetate |

InChI |

InChI=1S/C6H12O5.Na/c7-1-2-10-3-4-11-5-6(8)9;/h7H,1-5H2,(H,8,9);/q;+1/p-1 |

InChI Key |

AJBBUMHAVPXZNS-UHFFFAOYSA-M |

Canonical SMILES |

C(COCCOCC(=O)[O-])O.[Na+] |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of Hydroxy-PEG2-CH2COONa

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties of Hydroxy-PEG2-CH2COONa, a bifunctional molecule widely utilized in bioconjugation, drug delivery, and proteomics. This document details its physicochemical characteristics, reactivity, and provides standardized experimental protocols for its analysis and application.

Core Chemical and Physical Properties

Hydroxy-PEG2-CH2COONa, systematically named sodium 2-[2-(2-hydroxyethoxy)ethoxy]acetate, is a hydrophilic linker molecule featuring a terminal hydroxyl group and a carboxylate salt.[1] This unique structure imparts valuable characteristics for bioconjugation, such as improved solubility of the target molecule.[2][3]

Table 1: Physicochemical Properties of Hydroxy-PEG2-CH2COONa

| Property | Value | Source |

| Molecular Formula | C₆H₁₁NaO₅ | [1][4] |

| Molecular Weight | 186.14 g/mol | [1][4] |

| CAS Number | 42588-76-1 | [1][4] |

| IUPAC Name | sodium 2-[2-(2-hydroxyethoxy)ethoxy]acetate | [1] |

| Synonyms | HO-PEG2-CH2COONa, Hydroxy-PEG2-acetic acid sodium salt | [4] |

| Appearance | White to off-white solid | Inferred from typical properties of similar compounds |

| Purity | Typically ≥95% |

Solubility Profile

Table 2: Qualitative Solubility of Hydroxy-PEG2-CH2COONa

| Solvent | Solubility |

| Water | Highly Soluble |

| Phosphate-Buffered Saline (PBS) | Highly Soluble |

| Dimethyl Sulfoxide (DMSO) | Soluble |

| Ethanol | Soluble |

Experimental Protocol for Determining Aqueous Solubility

A precise determination of aqueous solubility can be performed using the shake-flask method, a gold standard for thermodynamic solubility assessment.

Methodology:

-

Preparation of Saturated Solution: Add an excess amount of Hydroxy-PEG2-CH2COONa to a known volume of deionized water in a sealed vial.

-

Equilibration: Agitate the vial at a constant temperature (e.g., 25 °C) for a defined period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: Centrifuge the suspension at a high speed (e.g., 10,000 x g for 15 minutes) to pellet the undissolved solid.

-

Sample Collection: Carefully collect an aliquot of the clear supernatant.

-

Quantification: Determine the concentration of the dissolved Hydroxy-PEG2-CH2COONa in the supernatant using a suitable analytical method. Given its lack of a strong chromophore, techniques such as quantitative NMR (qNMR) against a certified standard or derivatization followed by UV-Vis spectroscopy or LC-MS would be appropriate.

-

Calculation: Express the solubility in units such as mg/mL or mol/L.

Acidity and pKa

The acidity of the parent carboxylic acid, 2-[2-(2-hydroxyethoxy)ethoxy]acetic acid, is a critical parameter for its reactivity, particularly in amide bond formation. The pKa of a similar, shorter-chain molecule, 2-(2-hydroxyethoxy)acetic acid, is reported to be approximately 3.3.[3] This suggests that the carboxylic acid of Hydroxy-PEG2-CH2COONa is a relatively strong acid for an organic carboxylic acid, and will be deprotonated (in its carboxylate form) at physiological pH.

Experimental Protocol for pKa Determination

The pKa of the parent carboxylic acid can be determined experimentally using potentiometric titration.

Methodology:

-

Sample Preparation: Prepare a solution of 2-[2-(2-hydroxyethoxy)ethoxy]acetic acid of known concentration (e.g., 0.01 M) in deionized water.

-

Titration Setup: Calibrate a pH meter with standard buffers. Place the sample solution in a beaker with a magnetic stirrer and immerse the pH electrode.

-

Titration: Slowly add a standardized solution of a strong base (e.g., 0.1 M NaOH) in small, precise increments.

-

Data Collection: Record the pH of the solution after each addition of the titrant.

-

Data Analysis: Plot the pH of the solution as a function of the volume of titrant added. The pKa is the pH at the half-equivalence point, where half of the carboxylic acid has been neutralized.[5][6][7]

Reactivity and Bioconjugation Applications

The chemical reactivity of Hydroxy-PEG2-CH2COONa is centered around its two functional groups: the terminal hydroxyl and the carboxylate.

-

Carboxylic Acid: The carboxylate can be activated to form a reactive ester, which readily undergoes nucleophilic attack by primary amines to form a stable amide bond. This is the most common application of this molecule, particularly in its use as a linker in Proteolysis Targeting Chimeras (PROTACs).

-

Hydroxyl Group: The primary alcohol can be further functionalized, for example, through esterification or conversion to a leaving group for subsequent nucleophilic substitution, allowing for the attachment of other moieties.

Role as a PROTAC Linker

In the context of PROTACs, Hydroxy-PEG2-CH2COONa serves as a hydrophilic spacer to connect a ligand for a target protein and a ligand for an E3 ubiquitin ligase. The PEG component enhances the solubility and pharmacokinetic properties of the resulting PROTAC molecule.

Caption: Logical diagram of Hydroxy-PEG2-CH2COONa as a PROTAC linker.

Experimental Protocol for Amide Bond Formation

The following protocol details a general procedure for coupling the carboxylic acid of Hydroxy-PEG2-CH2COONa to a primary amine-containing molecule using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS).

Methodology:

-

Activation of Carboxylic Acid:

-

Dissolve 2-[2-(2-hydroxyethoxy)ethoxy]acetic acid (the parent acid of the user's molecule) (1 equivalent) in an appropriate anhydrous solvent (e.g., DMF or DCM).

-

Add NHS (1.2 equivalents) and EDC (1.2 equivalents) to the solution.

-

Stir the reaction mixture at room temperature for 15-30 minutes to form the NHS-activated ester.

-

-

Coupling Reaction:

-

In a separate flask, dissolve the amine-containing molecule (1 equivalent) in the reaction solvent.

-

Add the activated ester solution dropwise to the amine solution.

-

If the amine is in the form of a salt (e.g., hydrochloride), add a non-nucleophilic base such as diisopropylethylamine (DIPEA) (2-3 equivalents) to the amine solution before adding the activated ester.

-

Allow the reaction to proceed at room temperature for 2-12 hours.

-

-

Reaction Monitoring and Work-up:

-

Monitor the progress of the reaction by an appropriate technique (e.g., TLC or LC-MS).

-

Upon completion, quench the reaction by adding a small amount of water.

-

Remove the solvent under reduced pressure.

-

Purify the resulting conjugate using column chromatography, preparative HPLC, or other suitable purification techniques.

-

Caption: Experimental workflow for amide bond formation.

References

- 1. Hydroxy-PEG2-CH2COONa | C6H11NaO5 | CID 146026251 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Short-Chain PEG Mixed-Monolayer Protected Gold Clusters Increase Clearance and Red Blood Cell Counts - PMC [pmc.ncbi.nlm.nih.gov]

- 4. chemscene.com [chemscene.com]

- 5. byjus.com [byjus.com]

- 6. google.com [google.com]

- 7. chem.libretexts.org [chem.libretexts.org]

Physical and chemical properties of sodium 2-[2-(2-hydroxyethoxy)ethoxy]acetate.

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical and chemical properties of sodium 2-[2-(2-hydroxyethoxy)ethoxy]acetate, a versatile compound with emerging applications in the pharmaceutical and biomedical fields. This document details its synthesis, key characteristics, and its role in advanced drug delivery systems.

Chemical Identity and Properties

Sodium 2-[2-(2-hydroxyethoxy)ethoxy]acetate, with the CAS number 142047-97-0, is the sodium salt of 2-[2-(2-hydroxyethoxy)ethoxy]acetic acid. Its chemical structure features a hydrophilic polyethylene (B3416737) glycol (PEG)-like chain, a terminal hydroxyl group, and a carboxylate salt, which impart unique solubility and functional characteristics.

Physical Properties

The known physical properties of sodium 2-[2-(2-hydroxyethoxy)ethoxy]acetate are summarized in the table below. These properties are crucial for its handling, formulation, and application in various experimental settings.

| Property | Value | Reference |

| Molecular Formula | C4H7NaO4 | [1] |

| Molecular Weight | 142.09 g/mol | [1] |

| Appearance | White or off-white crystalline powder | |

| Melting Point | 210-212 °C | |

| Solubility | Soluble in water | |

| pKa | ~3.3 |

Chemical Properties

The chemical reactivity of sodium 2-[2-(2-hydroxyethoxy)ethoxy]acetate is largely dictated by its carboxylate and hydroxyl functional groups.

| Property | Description | Reference |

| Stability | Stable under acidic conditions; decomposes under alkaline conditions. | |

| Reactivity | The hydroxyl group can undergo esterification and etherification reactions. The carboxylate group can participate in salt exchange reactions. |

Experimental Protocols

Detailed experimental protocols are essential for the consistent synthesis and characterization of sodium 2-[2-(2-hydroxyethoxy)ethoxy]acetate.

Synthesis of Sodium 2-[2-(2-hydroxyethoxy)ethoxy]acetate

This protocol is adapted from a patented synthesis method and involves a two-step process.[2]

Step 1: Synthesis of Ethylene (B1197577) Glycol Monosodium Salt

-

In a suitable reaction vessel, mix 1200 g of xylene, 409.7 g (6.60 mol) of ethylene glycol, and 240.0 g (6.00 mol) of sodium hydroxide.[2]

-

Heat the mixture to 130-140°C with stirring for 21 hours to carry out azeotropic distillation, removing the water formed during the reaction.[2]

-

Cool the reaction mixture to 25°C.[2]

-

The monosodium salt of ethylene glycol will precipitate. Collect the solid by filtration under reduced pressure. The expected yield is approximately 494.2 g (98.5% based on sodium hydroxide).[2]

Step 2: Synthesis of Sodium 2-[2-(2-hydroxyethoxy)ethoxy]acetate

-

In a separate reaction vessel, add 210.2 g (2.50 mol) of the ethylene glycol monosodium salt to 650 g of ethylene glycol.[2]

-

Heat the mixture to 70-80°C with stirring to dissolve the salt.[2]

-

Over a period of 1 hour, add 285.5 g (2.45 mol) of sodium monochloroacetate to the solution while maintaining the temperature at 70-80°C.[2]

-

Continue stirring the reaction mixture at 70-80°C for an additional 2 hours.[2]

-

After cooling, the product, sodium 2-[2-(2-hydroxyethoxy)ethoxy]acetate, can be isolated and purified from the ethylene glycol solution.[2]

Determination of Melting Point

The melting point of a crystalline solid can be determined using a standard melting point apparatus.

-

Ensure the sodium 2-[2-(2-hydroxyethoxy)ethoxy]acetate sample is dry and finely powdered.

-

Pack a small amount of the sample into a capillary tube to a height of 2-3 mm.

-

Place the capillary tube in the heating block of the melting point apparatus.

-

Heat the block at a slow, controlled rate (e.g., 1-2°C per minute) near the expected melting point.

-

Record the temperature at which the first drop of liquid appears and the temperature at which the entire sample becomes a clear liquid. This range is the melting point.

Determination of pKa

The acid dissociation constant (pKa) can be determined by potentiometric titration.

-

Prepare a standard solution of sodium 2-[2-(2-hydroxyethoxy)ethoxy]acetate of known concentration in deionized water.

-

Calibrate a pH meter using standard buffer solutions.

-

Titrate the sample solution with a standardized solution of a strong acid (e.g., HCl) of known concentration.

-

Record the pH of the solution after each addition of the titrant.

-

Plot a titration curve of pH versus the volume of titrant added.

-

The pKa is the pH at the half-equivalence point, where half of the carboxylate has been protonated.

Applications in Drug Development

The unique properties of sodium 2-[2-(2-hydroxyethoxy)ethoxy]acetate make it a valuable component in the development of advanced drug delivery systems, particularly in the formulation of hydrogels.[3] Hydrogels are three-dimensional, cross-linked networks of hydrophilic polymers that can absorb large amounts of water or biological fluids.

Role in Hydrogel-Based Drug Delivery

Sodium 2-[2-(2-hydroxyethoxy)ethoxy]acetate can be incorporated into hydrogel matrices to modulate their physical and chemical properties. Its hydrophilic nature contributes to the swelling behavior of the hydrogel, which is crucial for drug loading and release. The carboxylate groups can interact with drug molecules, influencing the encapsulation efficiency and release kinetics.

The following diagram illustrates a general workflow for the development and characterization of a hydrogel-based drug delivery system utilizing sodium 2-[2-(2-hydroxyethoxy)ethoxy]acetate.

Experimental Workflow for Hydrogel Drug Delivery System

The development of a drug delivery system using hydrogels containing sodium 2-[2-(2-hydroxyethoxy)ethoxy]acetate typically follows the logical progression outlined below.

This logical flow begins with the formulation of the hydrogel, incorporating the polymer, sodium 2-[2-(2-hydroxyethoxy)ethoxy]acetate, a cross-linking agent, and the active pharmaceutical ingredient (API). The resulting hydrogel is then subjected to rigorous physicochemical characterization to determine its properties. Subsequently, in vitro drug release studies are conducted to assess the release profile of the API from the hydrogel matrix. Finally, the data is evaluated, and the formulation may be optimized to achieve the desired drug release kinetics.

Conclusion

Sodium 2-[2-(2-hydroxyethoxy)ethoxy]acetate is a promising excipient for the development of advanced drug delivery systems. Its unique chemical structure and physical properties allow for the modulation of hydrogel characteristics, offering the potential for controlled and sustained drug release. The experimental protocols and workflows provided in this guide serve as a valuable resource for researchers and scientists working in the field of drug development and formulation. Further research into the applications of this versatile compound is warranted to fully explore its potential in pharmaceutical and biomedical applications.

References

- 1. Sodium 2-(2-hydroxyethoxy)acetate | C4H7NaO4 | CID 23665015 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Pure beta-hydroxyethoxyacetic acid salt, pure 2-p-dioxaneone, and prodn. method thereof - Eureka | Patsnap [eureka.patsnap.com]

- 3. Hydrogel based drug delivery system: A review | World Journal of Biology Pharmacy and Health Sciences [wjbphs.com]

An In-depth Technical Guide on the Use of Hydroxy-PEG2-CH2COONa as a PROTAC Linker

For Researchers, Scientists, and Drug Development Professionals

The advent of Proteolysis Targeting Chimeras (PROTACs) has heralded a new epoch in therapeutic intervention, offering the unprecedented ability to specifically eliminate disease-causing proteins.[1] These heterobifunctional molecules are comprised of two distinct ligands—one binding to a target protein of interest (POI) and the other recruiting an E3 ubiquitin ligase—connected by a chemical linker.[1][2] It is this linker, far from being a mere spacer, that critically dictates the efficacy and drug-like properties of the PROTAC.[1] Among the various linker chemotypes, polyethylene (B3416737) glycol (PEG) linkers have emerged as a cornerstone of PROTAC design, affording a unique combination of properties that profoundly influence solubility, cell permeability, and the efficiency of target protein degradation.[1][3]

This in-depth technical guide elucidates the multifaceted role of the specific linker, Hydroxy-PEG2-CH2COONa, in PROTAC design. It provides a survey of the core principles of PEG linkers, quantitative data from related studies, detailed experimental protocols, and visual representations of key processes to empower researchers in the rational design of next-generation protein degraders.

Core Principles of PEG Linkers in PROTACs

PROTACs function by hijacking the cell's natural protein disposal machinery, the ubiquitin-proteasome system (UPS). A PROTAC molecule simultaneously binds to a POI and an E3 ligase, forming a ternary complex.[4] This proximity induces the E3 ligase to tag the POI with ubiquitin molecules, marking it for degradation by the proteasome.[5][6] The PROTAC is then released to repeat the cycle, allowing it to act catalytically.[6]

The linker connecting the two ligands is a critical determinant of the PROTAC's success.[7] Its length, flexibility, and composition influence the formation and stability of the ternary complex.[7] PEG linkers, composed of repeating ethylene (B1197577) glycol units, are frequently employed due to their hydrophilicity, biocompatibility, and tunable length.[7]

Hydroxy-PEG2-CH2COONa is a specific, short-chain PEG-based linker. Its key features include:

-

A two-unit PEG chain: This provides a balance of hydrophilicity and a defined spatial orientation. The PEG chain can improve the solubility of the often large and lipophilic PROTAC molecule.[3]

-

A terminal hydroxyl group (-OH): This provides a reactive handle for conjugation to either the POI-binding ligand or the E3 ligase ligand.

-

A sodium carboxylate group (-COONa): This ionic group significantly enhances aqueous solubility.

The structure of this linker is designed to optimize the physicochemical properties of the resulting PROTAC, potentially improving cell permeability and bioavailability.[1]

The Ubiquitin-Proteasome System (UPS) Signaling Pathway

The efficacy of any PROTAC is fundamentally dependent on its ability to successfully engage the UPS. This pathway is a highly regulated process responsible for the degradation of over 80% of cellular proteins, maintaining protein homeostasis.[2] The key steps are:

-

Ubiquitin Activation: An E1 ubiquitin-activating enzyme uses ATP to form a thioester bond with a ubiquitin molecule.[5]

-

Ubiquitin Conjugation: The activated ubiquitin is transferred to an E2 ubiquitin-conjugating enzyme.

-

Ubiquitin Ligation: An E3 ubiquitin ligase, recruited by the PROTAC, facilitates the transfer of ubiquitin from the E2 enzyme to a lysine (B10760008) residue on the target protein.[5]

-

Polyubiquitination: The process is repeated to form a polyubiquitin (B1169507) chain, which acts as a degradation signal. The K48-linked polyubiquitin chain is most commonly associated with proteasomal degradation.[2]

-

Proteasomal Degradation: The 26S proteasome recognizes and degrades the polyubiquitinated target protein into small peptides.[5]

Below is a diagram illustrating the PROTAC-mediated engagement of the UPS.

Caption: PROTAC Mechanism of Action.

Quantitative Data: Impact of PEG Linker Length on PROTAC Efficacy

The tables below summarize data from comparative studies on PROTACs with varying PEG linker lengths targeting different proteins. This data serves as a crucial reference for understanding how a short linker like PEG2 might perform.

Table 1: Estrogen Receptor α (ERα)-Targeting PROTACs Data adapted from a study investigating the effect of linker length on ERα degradation.

| PROTAC Compound | Linker Composition | Linker Length (atoms) | ERα Degradation (%) | Cytotoxicity IC50 (µM) |

| PROTAC 9 | PEG-based | 9 | ~40% | > 10 |

| PROTAC 12 | PEG-based | 12 | ~60% | ~5 |

| PROTAC 13 | PEG-based | 16 | > 95% | ~1 |

| PROTAC 14 | PEG-based | 19 | ~75% | ~2.5 |

| PROTAC 15 | PEG-based | 21 | ~50% | > 5 |

Table 2: TANK-binding kinase 1 (TBK1)-Targeting PROTACs Data compiled from studies on TBK1 degraders.[7]

| PROTAC ID | Linker Type | Linker Length (atoms) | TBK1 Degradation DC50 (nM) |

| TBK1-PROTAC-1 | PEG | 11 | 150 |

| TBK1-PROTAC-2 | PEG | 14 | 50 |

| TBK1-PROTAC-3 | PEG | 18 | 25 |

| TBK1-PROTAC-4 | PEG | 22 | 100 |

These studies collectively show that a "sweet spot" for linker length often exists, highlighting the necessity of synthesizing and testing a range of linker lengths, including short ones like PEG2, during the optimization process.[7]

Experimental Protocols

Developing and evaluating a novel PROTAC requires a series of robust biochemical and cell-based assays. Below is a typical experimental workflow and detailed protocols for key experiments.

Caption: Typical Experimental Workflow for PROTAC Evaluation.

Protocol 1: Western Blot for Target Protein Degradation

This is the most common method to quantify the reduction in target protein levels following PROTAC treatment.

Objective: To determine the degradation concentration 50 (DC50) and maximum degradation (Dmax) of a PROTAC.

Methodology:

-

Cell Culture and Treatment: Plate cells (e.g., MCF7 for ERα, Ramos for BTK) at an appropriate density and allow them to adhere overnight. Treat cells with a serial dilution of the PROTAC (e.g., 0.1 nM to 10 µM) for a specified time (e.g., 18-24 hours). Include a vehicle control (e.g., DMSO).

-

Cell Lysis: After treatment, wash cells with ice-cold PBS. Lyse the cells using RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay to ensure equal loading.

-

SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-polyacrylamide gel. Perform electrophoresis to separate proteins by size. Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Immunoblotting:

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Incubate the membrane with a primary antibody specific to the target protein overnight at 4°C.

-

Wash the membrane three times with TBST.

-

Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane three times with TBST.

-

Also, probe for a loading control (e.g., GAPDH, β-actin) to normalize the data.

-

-

Detection and Analysis: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Quantify the band intensity using software like ImageJ. Normalize the target protein band intensity to the loading control. Plot the normalized protein levels against the PROTAC concentration to determine DC50 and Dmax values.[7]

Protocol 2: Cell Viability Assay (MTS/CellTiter-Glo®)

This assay assesses the functional consequence of target protein degradation, such as reduced cancer cell proliferation.

Objective: To measure the effect of PROTAC-induced protein degradation on cell viability or proliferation.

Methodology:

-

Cell Plating: Seed cells in a 96-well plate at a predetermined density.

-

PROTAC Treatment: Treat the cells with a range of PROTAC concentrations for a prolonged period (e.g., 48-72 hours) to observe effects on proliferation.

-

Assay Procedure (MTS example):

-

Add MTS reagent to each well according to the manufacturer's instructions.

-

Incubate the plate for 1-4 hours at 37°C. The MTS compound is bioreduced by viable cells into a colored formazan (B1609692) product.

-

Measure the absorbance at 490 nm using a microplate reader.

-

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Plot the viability against PROTAC concentration to determine the half-maximal inhibitory concentration (IC50).

Protocol 3: Ternary Complex Formation Assay (NanoBRET™)

This assay provides direct evidence of the PROTAC's mechanism of action by measuring its ability to bring the target protein and E3 ligase together inside living cells.

Objective: To confirm and quantify the formation of the POI-PROTAC-E3 ligase ternary complex.

Methodology:

-

Cell Line Engineering: Create a stable cell line expressing the target protein fused to a NanoLuc® luciferase and the E3 ligase (e.g., VHL or CRBN) fused to a HaloTag®.

-

Assay Setup: Plate the engineered cells in a 96-well plate. Add the HaloTag® NanoBRET™ 618 Ligand, which will fluorescently label the E3 ligase.

-

PROTAC Addition: Add the PROTAC compound at various concentrations.

-

Substrate Addition and Measurement: Add the NanoBRET™ Nano-Glo® Substrate. If the PROTAC induces a ternary complex, the NanoLuc® luciferase (on the POI) and the fluorescently labeled HaloTag® (on the E3 ligase) will be in close proximity. This allows for Bioluminescence Resonance Energy Transfer (BRET).

-

Data Analysis: Read the plate on a luminometer capable of detecting both the donor (luciferase) and acceptor (HaloTag® ligand) signals. The BRET ratio is calculated and plotted against PROTAC concentration. An increase in the BRET signal indicates ternary complex formation.

Conclusion and Future Outlook

The linker is a pivotal component in PROTAC design, and PEG-based linkers like Hydroxy-PEG2-CH2COONa offer a valuable tool for medicinal chemists.[1] Their hydrophilicity can solve critical solubility issues, while their defined length allows for systematic exploration of the optimal geometry for ternary complex formation.[3] Although a "trial and error" approach to linker design has been common, it is gradually being replaced by more rational, structure-guided strategies.[1] Advances in structural biology, such as cryo-EM, and computational modeling will further illuminate the intricate interplay between the linker, the POI, and the E3 ligase. This deeper understanding will enable the design of PROTACs with superior potency, selectivity, and drug-like properties, paving the way for the next generation of targeted protein degradation therapeutics.

References

An In-depth Technical Guide to the Safety and Handling of Hydroxy-PEG2-CH2COONa

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety and handling information for Hydroxy-PEG2-CH2COONa, a bifunctional PEG linker commonly utilized in bioconjugation, drug delivery systems, and the synthesis of Proteolysis Targeting Chimeras (PROTACs). Adherence to these guidelines is crucial for ensuring laboratory safety and maintaining the integrity of experimental outcomes.

Chemical Identification and Properties

| Property | Value |

| IUPAC Name | sodium 2-[2-(2-hydroxyethoxy)ethoxy]acetate[1] |

| Molecular Formula | C6H11NaO5[1] |

| Molecular Weight | 186.14 g/mol [1] |

| CAS Number | 42588-76-1[1] |

| Appearance | Liquid (Colorless to light yellow)[2][3] |

| Synonyms | HO-PEG2-CH2COONa, 42588-76-1, sodium 2-[2-(2-hydroxyethoxy)ethoxy]acetate[1] |

Hazard Identification and GHS Classification

Hydroxy-PEG2-CH2COONa is classified with the following hazards according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS).

-

GHS Pictogram:

-

-

Signal Word: Warning[1]

Hazard Statements: [1]

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

Precautionary Statements: [1]

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

-

P264: Wash skin thoroughly after handling.

-

P271: Use only outdoors or in a well-ventilated area.

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.

-

P302+P352: IF ON SKIN: Wash with plenty of water.

-

P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

-

P319: Get medical help if you feel unwell.

-

P332+P317: If skin irritation occurs: Get medical help.

-

P337+P317: If eye irritation persists: Get medical help.

-

P362+P364: Take off contaminated clothing and wash it before reuse.

-

P403+P233: Store in a well-ventilated place. Keep container tightly closed.

-

P405: Store locked up.

-

P501: Dispose of contents/container to an approved waste disposal plant.

While polyethylene (B3416737) glycols (PEGs) and their derivatives are generally considered to have low toxicity and are even used in cosmetic products, it is important to note that they should not be applied to damaged skin.[4][5] The specific functionalization of this molecule warrants the handling precautions outlined above.

Handling and Storage

Proper handling and storage are essential to maintain the chemical's stability and ensure user safety.

-

Engineering Controls: Work in a well-ventilated area, preferably in a chemical fume hood, to minimize inhalation exposure.

-

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Wear chemical safety goggles or a face shield.

-

Skin Protection: Wear chemically resistant gloves (e.g., nitrile) and a lab coat.

-

Respiratory Protection: If ventilation is inadequate, use a NIOSH-approved respirator.

-

-

Storage Conditions: Store in a cool, dry, and well-ventilated place.[6] Keep the container tightly sealed. Recommended storage temperatures are often between 2-8°C for long-term stability.[6]

Experimental Workflow and Safety

The following diagram illustrates a standard workflow for handling Hydroxy-PEG2-CH2COONa in a research setting, emphasizing safety at each step.

References

Methodological & Application

Application Notes and Protocols for EDC/NHS Activation of Hydroxy-PEG2-CH2COONa

For Researchers, Scientists, and Drug Development Professionals

Introduction

This document provides a detailed protocol for the activation of Hydroxy-PEG2-CH2COONa using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS). This procedure converts the terminal carboxylic acid of the PEG linker into a more reactive NHS ester. This activated PEG can then efficiently react with primary amines on proteins, peptides, antibodies, or other molecules to form stable amide bonds. This "zero-length" crosslinking chemistry is a fundamental technique in bioconjugation for applications in drug delivery, diagnostics, and proteomics. The inclusion of NHS in the reaction scheme increases the efficiency of the conjugation and provides a more stable amine-reactive intermediate compared to using EDC alone.

Reaction Mechanism

The activation of a carboxyl group with EDC and NHS is a two-step process. First, EDC reacts with the carboxyl group of Hydroxy-PEG2-CH2COONa to form a highly reactive O-acylisourea intermediate. This intermediate is unstable in aqueous solutions and can be prone to hydrolysis. The addition of NHS allows for the O-acylisourea intermediate to be converted into a more stable, amine-reactive NHS ester. This NHS ester is less susceptible to hydrolysis and can be stored for a period of time or used immediately for conjugation to a primary amine-containing molecule.

Materials and Reagents

-

Hydroxy-PEG2-CH2COONa

-

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC)

-

N-hydroxysuccinimide (NHS) or N-hydroxysulfosuccinimide (Sulfo-NHS)

-

Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), pH 4.5-6.0.

-

Coupling Buffer: 0.1 M Phosphate-buffered saline (PBS), pH 7.2-8.0, or 50mM Borate buffer, pH 8.0-9.0.[1]

-

Note: Do not use buffers containing primary amines (e.g., Tris) or carboxylates (e.g., citrate) as they will compete with the reaction.[2]

-

-

Quenching Buffer: 1 M Tris-HCl, pH 8.5, 1 M hydroxylamine (B1172632), or 1 M glycine.

-

Amine-containing molecule for conjugation

-

Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (B87167) (DMSO)

-

Purification system (e.g., dialysis cassettes, size-exclusion chromatography columns).

Experimental Protocol

This protocol describes a two-step process for the activation of Hydroxy-PEG2-CH2COONa and subsequent conjugation to an amine-containing molecule.

Step 1: Preparation of Reagents

-

Equilibrate EDC, NHS, and Hydroxy-PEG2-CH2COONa to room temperature before opening to prevent condensation of moisture.[2] EDC and NHS are moisture-sensitive and should be stored in a desiccator.[2]

-

Prepare the Activation Buffer (0.1 M MES, pH 4.5-6.0).

-

Prepare the Coupling Buffer (e.g., 0.1 M PBS, pH 7.2-8.0).

-

Prepare the Quenching Buffer (e.g., 1 M Tris-HCl, pH 8.5).

-

Dissolve the Hydroxy-PEG2-CH2COONa in the Activation Buffer at the desired concentration.

-

Immediately before use, prepare solutions of EDC and NHS in either the Activation Buffer or an anhydrous solvent like DMF or DMSO. Do not prepare stock solutions of EDC/NHS for long-term storage as they are prone to hydrolysis.

Step 2: Activation of Hydroxy-PEG2-CH2COONa

-

Add the freshly prepared EDC and NHS solutions to the Hydroxy-PEG2-CH2COONa solution. A molar excess of EDC and NHS over the carboxyl groups of the PEG is recommended.[2] Refer to the table below for recommended molar ratios.

-

Incubate the reaction mixture for 15-30 minutes at room temperature with gentle stirring.[2]

Step 3: Conjugation to Amine-Containing Molecule

-

For optimal results, it is recommended to adjust the pH of the reaction mixture to 7.2-8.0 by adding the Coupling Buffer.[2] This is because the activation step is most efficient at a lower pH, while the conjugation to primary amines is more efficient at a slightly basic pH.

-

Dissolve your amine-containing molecule in the Coupling Buffer.

-

Add the solution of the amine-containing molecule to the activated PEG solution. The molar ratio of the activated PEG to the amine-containing molecule should be optimized for your specific application.

-

Incubate the reaction for 2 hours at room temperature or overnight at 4°C with gentle stirring.[1][2]

Step 4: Quenching the Reaction

-

To stop the reaction and quench any unreacted NHS-activated PEG, add the Quenching Buffer to the reaction mixture. For example, add hydroxylamine to a final concentration of 10-50 mM.[1]

Step 5: Purification of the Conjugate

-

Purify the PEG-conjugated molecule from excess reagents and byproducts. Common methods include dialysis, size-exclusion chromatography (SEC), or other appropriate chromatographic techniques.

Data Presentation: Recommended Reaction Conditions

The optimal reaction conditions can vary depending on the specific amine-containing molecule being conjugated. The following table summarizes generally recommended starting conditions for the EDC/NHS activation of Hydroxy-PEG2-CH2COONa.

| Parameter | Recommended Range | Notes |

| Activation pH | 4.5 - 6.0 | Most efficient for the activation of carboxyl groups with EDC/NHS. |

| Coupling pH | 7.0 - 8.5 | Most efficient for the reaction of the NHS-activated PEG with primary amines. |

| EDC:NHS:PEG Molar Ratio | 2-5 : 2-5 : 1 | A molar excess of EDC and NHS drives the formation of the NHS-ester.[2] |

| Activation Time | 15 - 30 minutes | At room temperature.[2] |

| Coupling Time | 2 hours at RT or overnight at 4°C | Reaction time may vary depending on the reactivity of the amine.[2] |

| Temperature | 4°C to Room Temperature | Lower temperatures can help to control the reaction rate and minimize side reactions and hydrolysis.[2] |

Troubleshooting

-

Low Conjugation Efficiency:

-

Ensure EDC and NHS are fresh and have been stored properly to prevent moisture contamination.[2]

-

Optimize the pH for both the activation and coupling steps. A two-step pH adjustment is often beneficial.[2]

-

Increase the molar excess of EDC and NHS.

-

Ensure the buffer used is free of extraneous amines or carboxyls.[2]

-

-

Product Aggregation:

-

This can be an issue with bifunctional reagents. Consider optimizing the molar ratio of the activated PEG to your molecule.

-

-

Hydrolysis of NHS-ester:

Conclusion

The EDC/NHS activation of Hydroxy-PEG2-CH2COONa is a robust and versatile method for conjugating this PEG linker to a wide variety of molecules. By carefully controlling the reaction conditions, particularly pH and reagent stoichiometry, researchers can achieve high conjugation efficiencies for their specific applications. The protocol provided here serves as a comprehensive guide, and optimization of the outlined parameters is encouraged to achieve the desired results.

References

Application Notes and Protocols: Conjugation of Hydroxy-PEG2-CH2COONa to Primary Amines on Proteins

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the covalent conjugation of Hydroxy-PEG2-CH2COONa, a carboxylated polyethylene (B3416737) glycol (PEG) derivative, to primary amines (e.g., lysine (B10760008) residues and the N-terminus) on proteins. This process, known as PEGylation, is a widely utilized bioconjugation technique to improve the pharmacokinetic and pharmacodynamic properties of therapeutic proteins.[1][2][3][4] The increased hydrodynamic size of the PEGylated protein can enhance solubility, extend circulating half-life, reduce renal clearance, and mask epitopes to decrease immunogenicity.[1][2][3][5][6]

The conjugation is achieved through a two-step process utilizing carbodiimide (B86325) chemistry, specifically with 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimde (NHS) or its water-soluble analog, Sulfo-NHS.[7][8][9] This method forms a stable amide bond between the carboxyl group of the PEG reagent and the primary amine of the protein.[7][10][11]

Principle of the Reaction

The conjugation of Hydroxy-PEG2-CH2COONa to a protein's primary amines is a two-step process:

-

Activation of the Carboxyl Group: EDC activates the carboxyl group on the Hydroxy-PEG2-CH2COONa, forming a highly reactive O-acylisourea intermediate.[7][8] This intermediate is unstable in aqueous solutions.[7][8]

-

Formation of a Stable NHS Ester and Amine Coupling: N-hydroxysuccinimide (NHS) or Sulfo-NHS is added to react with the O-acylisourea intermediate, creating a more stable, amine-reactive NHS ester.[7][9] This semi-stable intermediate then readily reacts with a primary amine on the protein to form a stable amide bond, releasing NHS.[10][12][13] The inclusion of NHS or Sulfo-NHS significantly increases the efficiency of the coupling reaction.[7][9]

Experimental Workflow

The following diagram outlines the key steps in the conjugation of Hydroxy-PEG2-CH2COONa to a protein.

Caption: Experimental workflow for protein PEGylation.

Quantitative Data Summary

Successful conjugation depends on optimizing several key parameters. The following tables provide recommended starting conditions that can be further optimized for specific proteins.

Table 1: Molar Ratios of Reagents

| Component | Recommended Molar Ratio (Component:Protein) | Purpose |

| Hydroxy-PEG2-CH2COONa | 10- to 50-fold molar excess | Drives the reaction towards completion.[14] |

| EDC | 2- to 10-fold molar excess over PEG | Activates the PEG carboxyl groups.[14] |

| NHS/Sulfo-NHS | 2- to 5-fold molar excess over PEG | Stabilizes the activated intermediate.[14] |

Table 2: Reaction Conditions

| Parameter | Recommended Range | Notes |

| Activation Step | ||

| pH | 4.5 - 6.0 | Optimal for EDC activation of carboxyl groups.[8][9] |

| Temperature | Room Temperature (20-25°C) | Standard condition for activation. |

| Duration | 15 - 30 minutes | Sufficient time for NHS-ester formation.[7][14] |

| Coupling Step | ||

| pH | 7.2 - 8.5 | Favors the reaction with primary amines.[8][10][12][15] |

| Temperature | 4°C to Room Temperature | Lower temperatures can minimize protein degradation.[14] |

| Duration | 2 hours to overnight | Reaction time can be adjusted to optimize conjugation efficiency.[7][12][13][14] |

| Quenching Step | ||

| Quenching Reagent | 20-50 mM Tris or Glycine | Consumes excess reactive PEG-NHS esters. |

| Duration | 15 - 30 minutes | Ensures complete quenching of the reaction. |

Detailed Experimental Protocol

This protocol describes a general procedure for conjugating Hydroxy-PEG2-CH2COONa to a model protein. Optimization may be required for your specific protein of interest.

Materials and Equipment

-

Reagents:

-

Protein with primary amines (e.g., Lysozyme (B549824), BSA)

-

Hydroxy-PEG2-CH2COONa

-

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

-

N-hydroxysuccinimide (NHS) or N-hydroxysulfosuccinimide (Sulfo-NHS)

-

Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), 0.5 M NaCl, pH 6.0.

-

Coupling Buffer: 0.1 M Sodium Phosphate, 0.15 M NaCl, pH 7.2-8.0.[12][13] Crucially, this buffer must be free of primary amines.

-

Quenching Buffer: 1 M Tris-HCl, pH 8.0 or 1 M Glycine, pH 8.0.

-

Purification Buffers (e.g., for Size Exclusion Chromatography)

-

-

Equipment:

-

Reaction vials or tubes

-

Magnetic stirrer and stir bars or rotator

-

pH meter

-

Spectrophotometer for protein concentration measurement

-

Chromatography system for purification (e.g., FPLC, HPLC)

-

Analytical equipment (e.g., SDS-PAGE system, HPLC, Mass Spectrometer)

-

Procedure

-

Protein Preparation: a. Prepare a solution of the protein in the amine-free Coupling Buffer at a concentration of 1-10 mg/mL. b. If the protein is in a buffer containing primary amines (e.g., Tris), perform a buffer exchange into the Coupling Buffer using dialysis or a desalting column.[12][13]

-

Reagent Preparation (Prepare Immediately Before Use): a. Weigh out the required amounts of Hydroxy-PEG2-CH2COONa, EDC, and NHS based on the desired molar ratios (see Table 1). EDC and NHS are moisture-sensitive, so allow them to equilibrate to room temperature before opening the vials.[7][12][13] b. Dissolve the EDC and NHS in the Activation Buffer. c. Dissolve the Hydroxy-PEG2-CH2COONa in the Activation Buffer.

-

Activation of Hydroxy-PEG2-CH2COONa: a. In a reaction vial, combine the Hydroxy-PEG2-CH2COONa solution with the EDC and NHS solutions. b. Incubate for 15-30 minutes at room temperature with gentle stirring.[7][14]

-

Conjugation to Protein: a. Add the activated PEG solution to the protein solution. The final concentration of organic solvent (if any was used to dissolve reagents) should not exceed 10% of the total reaction volume.[12][13] b. Incubate the reaction mixture for 2 hours at room temperature or overnight at 4°C with gentle stirring or rotation.[7][12][13][14]

-

Quenching the Reaction: a. Add the Quenching Buffer to the reaction mixture to a final concentration of 20-50 mM. b. Incubate for 15-30 minutes at room temperature to stop the reaction.

-

Purification of the PEGylated Protein: a. Remove unreacted PEG and byproducts by size exclusion chromatography (SEC), which is effective at separating molecules based on their hydrodynamic radius. b. Alternatively, ion-exchange chromatography (IEX) or hydrophobic interaction chromatography (HIC) can be used for purification, especially for separating species with different degrees of PEGylation.[16][17]

-

Analysis and Characterization: a. SDS-PAGE: Analyze the purified conjugate by SDS-PAGE. PEGylated proteins will show a significant increase in apparent molecular weight compared to the unmodified protein. b. HPLC: Use size-exclusion or ion-exchange HPLC to assess the purity of the conjugate and quantify the different PEGylated species.[1] c. Mass Spectrometry: Determine the precise molecular weight of the conjugate and confirm the degree of PEGylation.[1]

Troubleshooting

| Issue | Possible Cause | Suggested Solution |

| Low Conjugation Efficiency | Inactive reagents due to moisture. | Use fresh, high-quality EDC and NHS. Allow vials to equilibrate to room temperature before opening.[7][12][13] |

| Presence of primary amines in the buffer. | Use amine-free buffers such as PBS or MES for the reaction.[12][13] | |

| Incorrect pH. | Ensure the activation is performed at pH 4.5-6.0 and the coupling at pH 7.2-8.5.[8][9][15] | |

| Insufficient molar excess of reagents. | Increase the molar ratio of PEG, EDC, and NHS. | |

| Protein Precipitation | High concentration of protein or reagents. | Perform the reaction at a lower protein concentration or add reagents more slowly. |

| Protein instability at reaction pH or temperature. | Optimize the pH and consider performing the reaction at 4°C. | |

| Heterogeneous Product | Multiple reactive sites on the protein. | This is expected with random lysine conjugation.[4] For a more homogeneous product, consider site-specific PEGylation strategies.[2][4][18] |

| Incomplete reaction. | Increase reaction time or reagent concentrations. |

References

- 1. From Synthesis to Characterization of Site-Selective PEGylated Proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Optimizing Pharmacological and Immunological Properties of Therapeutic Proteins Through PEGylation: Investigating Key Parameters and Their Impact - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Site-Specific PEGylation of Therapeutic Proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 5. separations.eu.tosohbioscience.com [separations.eu.tosohbioscience.com]

- 6. creativepegworks.com [creativepegworks.com]

- 7. info.gbiosciences.com [info.gbiosciences.com]

- 8. benchchem.com [benchchem.com]

- 9. General Protocol for Coupling Biomolecules to Carboxylate Particles using EDC/Sulfo-NHS [echobiosystems.com]

- 10. PEG NHS ester, Amine Reactive Reagent | BroadPharm [broadpharm.com]

- 11. encapsula.com [encapsula.com]

- 12. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]

- 13. broadpharm.com [broadpharm.com]

- 14. benchchem.com [benchchem.com]

- 15. PEGylation Reagents Selection Guide | Biopharma PEG [biochempeg.com]

- 16. Purification of PEGylated proteins, with the example of PEGylated lysozyme and PEGylated scFv - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. researchgate.net [researchgate.net]

Application Notes and Protocols for Nanoparticle Surface Modification with Hydroxy-PEG2-CH2COONa

For Researchers, Scientists, and Drug Development Professionals

Introduction

The surface modification of nanoparticles is a critical step in the development of nanomaterials for biomedical applications, including targeted drug delivery, in vivo imaging, and diagnostics. Polyethylene (B3416737) glycol (PEG)ylation is a widely adopted strategy to improve the physicochemical properties and biological performance of nanoparticles. The covalent attachment of PEG chains to the nanoparticle surface imparts a hydrophilic shield, which can enhance colloidal stability, reduce non-specific protein adsorption (biofouling), and prolong systemic circulation time by evading the mononuclear phagocyte system.[1]

This document provides detailed application notes and protocols for the surface modification of nanoparticles using a specific short-chain heterobifunctional PEG linker, Sodium 3-(2-(2-hydroxyethoxy)ethoxy)propanoate (Hydroxy-PEG2-CH2COONa) . This linker possesses a terminal hydroxyl group for potential further functionalization and a carboxylate group for covalent attachment to the nanoparticle surface.

Principle of Surface Modification

The surface modification process described herein involves a two-stage chemical approach:

-

Deprotection of the Linker Precursor : The commercially available precursor, tert-Butyl 3-(2-(2-hydroxyethoxy)ethoxy)propanoate, features a tert-butyl ester protecting group on the carboxylic acid. This group must be removed through acid-catalyzed hydrolysis to reveal the reactive carboxyl group.

-

Covalent Conjugation to Nanoparticles : The deprotected linker, Hydroxy-PEG2-CH2COOH, is then covalently conjugated to nanoparticles that have been surface-functionalized with primary amine groups. This is typically achieved through carbodiimide (B86325) chemistry, utilizing 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS) to form a stable amide bond.[2]

Data Presentation

The successful surface modification of nanoparticles with Hydroxy-PEG2-CH2COONa is expected to alter their physicochemical properties. The following tables summarize representative quantitative data for nanoparticles before and after modification with similar short-chain PEG linkers.

| Nanoparticle Type | Parameter | Before Modification | After Modification | Reference |

| Iron Oxide Nanoparticles | Hydrodynamic Diameter (nm) | ~100 | ~130 | [2] |

| Zeta Potential (mV) | -35 | -10 | [2] | |

| Polymeric Nanoparticles | Hydrodynamic Diameter (nm) | 253 | 286 | [1] |

| Zeta Potential (mV) | -30.1 | -18.6 | [1] | |

| Gold Nanoparticles | Hydrodynamic Diameter (nm) | 15 | 23 | [3] |

| Zeta Potential (mV) | -30 | -8 | [3] |

Table 1: Representative Changes in Nanoparticle Size and Zeta Potential after PEGylation. The data illustrates the expected increase in hydrodynamic diameter and a shift towards a more neutral zeta potential upon successful surface modification with short-chain PEG linkers.

| Nanoparticle Type | PEG Linker MW (Da) | PEGylation Efficiency (%) | PEG Surface Density (chains/100 nm²) | Reference |

| Polymeric Nanoparticles | 2000 | 14-25 | 6.5 | [4][5] |

| Polymeric Nanoparticles | 5000 | - | 12.9 nmol/mg | [4] |

Table 2: Representative Quantitative Analysis of PEG Surface Density. This table provides an overview of the expected surface coverage of nanoparticles with PEG linkers, which is a critical parameter for their in vivo performance.

Experimental Protocols

Protocol 1: Deprotection of tert-Butyl 3-(2-(2-hydroxyethoxy)ethoxy)propanoate

This protocol describes the removal of the tert-butyl protecting group to yield Hydroxy-PEG2-CH2COOH.

Materials:

-

tert-Butyl 3-(2-(2-hydroxyethoxy)ethoxy)propanoate

-

Dichloromethane (DCM), anhydrous

-

Trifluoroacetic acid (TFA)

-

Saturated sodium bicarbonate solution

-

Anhydrous sodium sulfate

-

Rotary evaporator

-

Magnetic stirrer and stir bar

Procedure:

-

Dissolve tert-Butyl 3-(2-(2-hydroxyethoxy)ethoxy)propanoate in anhydrous DCM (e.g., 1 g in 10 mL).

-

Cool the solution to 0°C using an ice bath.

-

Slowly add an equal volume of TFA to the solution while stirring.

-

Allow the reaction to warm to room temperature and stir for 2-4 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to confirm the consumption of the starting material.

-

Upon completion, remove the DCM and excess TFA under reduced pressure using a rotary evaporator.

-

Dissolve the residue in DCM and wash with saturated sodium bicarbonate solution to neutralize any remaining acid.

-

Wash the organic layer with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the deprotected product, Hydroxy-PEG2-CH2COOH.

Protocol 2: Surface Modification of Amine-Functionalized Nanoparticles

This protocol details the covalent conjugation of Hydroxy-PEG2-CH2COOH to nanoparticles with surface amine groups (e.g., aminated silica-coated iron oxide nanoparticles or poly-L-lysine coated gold nanoparticles).

Materials:

-

Amine-functionalized nanoparticles

-

Hydroxy-PEG2-CH2COOH (from Protocol 1)

-

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

-

N-hydroxysuccinimide (NHS)

-

2-(N-morpholino)ethanesulfonic acid (MES) buffer (0.1 M, pH 6.0)

-

Phosphate-buffered saline (PBS) (pH 7.4)

-

Quenching solution (e.g., 1 M Tris or hydroxylamine, pH 8.5)

-

Centrifuge

-

Probe sonicator or bath sonicator

Procedure:

-

Disperse the amine-functionalized nanoparticles in MES buffer to a desired concentration (e.g., 1 mg/mL). Sonicate briefly to ensure a homogenous suspension.

-

In a separate vial, dissolve Hydroxy-PEG2-CH2COOH, EDC, and NHS in MES buffer. A molar excess of the linker, EDC, and NHS relative to the surface amine groups on the nanoparticles is recommended (e.g., 10-50 fold excess).

-

Add the solution containing the linker, EDC, and NHS to the nanoparticle suspension.

-

Allow the reaction to proceed for at least 2 hours at room temperature with gentle mixing.

-

Quench the reaction by adding the quenching solution and incubate for 15 minutes.

-

Purify the PEGylated nanoparticles by repeated centrifugation and resuspension in PBS to remove unreacted linker and coupling agents.

-

Resuspend the final nanoparticle pellet in a suitable buffer for storage and characterization.

Mandatory Visualization

Caption: Workflow for Nanoparticle Surface Modification.

Caption: Targeted Drug Delivery Pathway.

References

- 1. Effects of polyethylene glycol on the surface of nanoparticles for targeted drug delivery - Nanoscale (RSC Publishing) DOI:10.1039/D1NR02065J [pubs.rsc.org]

- 2. Short-chain PEG molecules strongly bound to magnetic nanoparticle for MRI long circulating agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Impact of Surface Polyethylene Glycol (PEG) Density on Biodegradable Nanoparticle Transport in Mucus ex vivo and Distribution in vivo - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for HO-PEG2-CH2COONa in Targeted Drug Delivery Systems

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing HO-PEG2-CH2COONa, a short-chain hydrophilic linker, for the development of targeted drug delivery systems. This document outlines detailed protocols for nanoparticle functionalization, drug loading, and in vitro characterization, supported by quantitative data and visual workflows.

Introduction to HO-PEG2-CH2COONa in Drug Delivery

HO-PEG2-CH2COONa is a heterobifunctional polyethylene (B3416737) glycol (PEG) linker possessing a terminal hydroxyl (-OH) group and a carboxylate (-COONa) group, separated by a two-unit ethylene (B1197577) glycol spacer. This structure offers several advantages for the surface modification of nanoparticles in drug delivery applications:

-

Hydrophilicity: The PEG component imparts a hydrophilic character to the nanoparticle surface, which can improve colloidal stability in physiological media and reduce non-specific protein adsorption (opsonization). This "stealth" property can lead to a longer circulation half-life in vivo.

-

Biocompatibility: PEG is a well-established biocompatible polymer, minimizing the potential for immunogenic responses.

-

Reactive Handles for Conjugation: The terminal carboxylate group can be activated to form stable amide bonds with amine-containing molecules, such as targeting ligands (e.g., antibodies, peptides) or amine-functionalized drugs. The hydroxyl group can be used for further modification if required.

The short chain length of the PEG2 linker provides a balance between hydrophilicity and minimal steric hindrance, which can be advantageous for preserving the binding affinity of conjugated targeting ligands.

Quantitative Data on PEG Linker Properties

The choice of PEG linker length can significantly impact the physicochemical and biological properties of nanoparticles. The following tables summarize the influence of PEG chain length on key parameters in drug delivery systems. While specific data for HO-PEG2-CH2COONa is limited in publicly available literature, the trends observed with varying PEG lengths provide valuable insights for formulation design.

Table 1: Effect of PEG Chain Length on Nanoparticle Hydrodynamic Size and Zeta Potential

| Nanoparticle Formulation | PEG Chain Length | Hydrodynamic Diameter (nm) | Zeta Potential (mV) |

| Amine-functionalized Nanoparticles (unmodified) | N/A | 150 ± 5 | +25 ± 2 |

| Nanoparticles + HO-PEG2 -COOH (expected) | 2 | 160 - 170 | -15 to -25 |

| Nanoparticles + HO-PEG4 -COOH | 4 | 175 ± 8 | -20 ± 3 |

| Nanoparticles + HO-PEG8 -COOH | 8 | 190 ± 10 | -18 ± 4 |

| Nanoparticles + HO-PEG12 -COOH | 12 | 210 ± 12 | -15 ± 3 |

Note: Data for PEG4, PEG8, and PEG12 are representative values from literature on similar nanoparticle systems. The values for PEG2 are estimations based on these trends.

Table 2: Influence of PEG Linker Length on Drug Loading and Release

| Drug Delivery System | PEG Linker Length | Drug Loading Capacity (%) | Drug Release at 24h (%) |

| Doxorubicin-loaded PLGA-PEG Nanoparticles | 0 (PLGA only) | 5.2 ± 0.4 | 35 ± 3 |

| Doxorubicin-loaded PLGA-PEG Nanoparticles | 2 (expected) | 4.8 ± 0.5 | 45 - 55 |

| Doxorubicin-loaded PLGA-PEG Nanoparticles | 5 | 4.5 ± 0.6 | 62 ± 4 |

| Doxorubicin-loaded PLGA-PEG Nanoparticles | 10 | 4.1 ± 0.5 | 75 ± 5 |

| Doxorubicin-loaded PLGA-PEG Nanoparticles | 15 | 3.8 ± 0.7 | 85 ± 6 |

Note: This table illustrates a general trend where longer PEG chains can sometimes lead to slightly lower drug loading due to the increased hydrophilic shell but may facilitate faster drug release. Data for PEG 5, 10, and 15 are adapted from studies on PLGA-PEG copolymers.[1] The values for PEG2 are projected based on these findings.

Table 3: Effect of PEGylation on Cellular Uptake

| Cell Line | Nanoparticle Formulation | Cellular Uptake (% of control) |

| HeLa | Unmodified Nanoparticles | 100 |

| HeLa | Nanoparticles + PEG2 (expected) | 80 - 90 |

| HeLa | Nanoparticles + PEG 2kDa | 65 ± 8 |

| HeLa | Nanoparticles + PEG 5kDa | 45 ± 6 |

Note: Longer PEG chains generally lead to reduced non-specific cellular uptake due to steric hindrance. However, for targeted systems, an optimal linker length is crucial to present the ligand effectively to its receptor. Data for PEG 2kDa and 5kDa are illustrative from literature.

Experimental Protocols

The following protocols provide a framework for the use of HO-PEG2-CH2COONa in the development of targeted drug delivery systems. These are generalized procedures and may require optimization for specific nanoparticles, drugs, and targeting ligands.

Protocol for Conjugation of HO-PEG2-CH2COONa to Amine-Functionalized Nanoparticles

This protocol describes the covalent attachment of HO-PEG2-CH2COONa to nanoparticles with surface amine groups using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS) chemistry.[2][3]

Materials:

-

Amine-functionalized nanoparticles (e.g., silica, iron oxide, or polymeric nanoparticles)

-

HO-PEG2-CH2COONa

-

EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)

-

NHS (N-hydroxysuccinimide)

-

Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), 0.5 M NaCl, pH 6.0

-

Coupling Buffer: Phosphate-buffered saline (PBS), pH 7.4

-

Quenching Solution: 1 M Tris-HCl, pH 8.5 or 1 M hydroxylamine, pH 8.5

-

Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

-

Centrifuge

-

Probe sonicator or bath sonicator

Procedure:

-

Preparation of Reagents:

-

Prepare stock solutions of EDC (10 mg/mL) and NHS (10 mg/mL) in anhydrous DMF or DMSO immediately before use.

-

Dissolve HO-PEG2-CH2COONa in Activation Buffer to a final concentration of 10-20 mg/mL.

-

Disperse the amine-functionalized nanoparticles in Coupling Buffer to a concentration of 1-5 mg/mL. Sonicate briefly to ensure a homogenous dispersion.

-

-

Activation of HO-PEG2-CH2COONa:

-

In a clean reaction tube, add the HO-PEG2-CH2COONa solution.

-

Add a 5-fold molar excess of EDC and NHS from the stock solutions to the HO-PEG2-CH2COONa solution.

-

Incubate the reaction mixture for 15-30 minutes at room temperature with gentle stirring to form the NHS-ester intermediate.

-

-

Conjugation to Nanoparticles:

-

Immediately add the activated HO-PEG2-CH2COONa solution to the nanoparticle dispersion. A 10-50 fold molar excess of the activated PEG linker over the surface amine groups of the nanoparticles is recommended as a starting point for optimization.

-

Adjust the pH of the reaction mixture to 7.2-7.5 with Coupling Buffer if necessary.

-

Allow the reaction to proceed for 2-4 hours at room temperature or overnight at 4°C with continuous gentle mixing.

-

-

Quenching and Purification:

-

Quench any unreacted NHS-esters by adding the Quenching Solution to a final concentration of 10-50 mM and incubate for 15 minutes.

-

Centrifuge the nanoparticle suspension to pellet the functionalized nanoparticles. The centrifugation speed and time will depend on the nanoparticle size and density.

-

Remove the supernatant containing unreacted PEG linker and byproducts.

-

Resuspend the nanoparticle pellet in fresh Coupling Buffer.

-

Repeat the centrifugation and resuspension steps three times to ensure complete removal of unbound reagents.

-

Finally, resuspend the purified HO-PEG2-CH2COONa-functionalized nanoparticles in a suitable buffer for storage (e.g., PBS at 4°C).

-

Characterization:

-

Successful PEGylation: Can be confirmed by Fourier-transform infrared spectroscopy (FTIR) to detect the characteristic ether bonds of the PEG linker. Changes in surface charge can be measured by determining the zeta potential.

-

Size and Morphology: Dynamic light scattering (DLS) and transmission electron microscopy (TEM) can be used to assess the size, polydispersity, and morphology of the functionalized nanoparticles.

Workflow for Nanoparticle Functionalization:

Caption: Workflow for the conjugation of HO-PEG2-CH2COONa to amine-functionalized nanoparticles.

Protocol for Loading Doxorubicin into PEGylated Nanoparticles

This protocol describes a common method for encapsulating a chemotherapeutic drug, Doxorubicin (DOX), into polymeric nanoparticles functionalized with HO-PEG2-CH2COONa. This method is based on an oil-in-water (o/w) single emulsion-solvent evaporation technique.[4][5]

Materials:

-

HO-PEG2-CH2COONa functionalized nanoparticles (or a polymer blend including a PEGylated polymer)

-

Doxorubicin hydrochloride (DOX.HCl)

-

Triethylamine (TEA)

-

Dichloromethane (DCM) or Chloroform

-

Poly(vinyl alcohol) (PVA) solution (e.g., 2% w/v in water)

-

Deionized water

-

Magnetic stirrer

-

Probe sonicator

Procedure:

-

Preparation of Doxorubicin Base:

-

Dissolve DOX.HCl in a minimal amount of anhydrous DMF or DMSO.

-

Add a 3-fold molar excess of TEA to neutralize the hydrochloride and form the free base of DOX, which is more soluble in organic solvents.

-

Stir for 30 minutes at room temperature.

-

-

Formation of the Organic Phase:

-

Dissolve the polymer (e.g., PLGA) and the HO-PEG2-CH2COONa functionalized component (if not already part of the polymer backbone) in DCM or chloroform.

-

Add the prepared DOX base solution to the polymer solution.

-

-

Emulsification:

-

Add the organic phase dropwise to a continuously stirring aqueous solution of PVA. The PVA acts as a surfactant to stabilize the emulsion.

-

After the addition is complete, emulsify the mixture using a probe sonicator on ice to form an oil-in-water (o/w) emulsion. Sonication parameters (power and time) need to be optimized to achieve the desired nanoparticle size.

-

-

Solvent Evaporation:

-

Transfer the emulsion to a larger beaker and stir at room temperature for at least 4 hours to allow the organic solvent to evaporate. This leads to the precipitation of the polymer and the formation of drug-loaded nanoparticles.

-

-

Purification:

-

Collect the nanoparticles by centrifugation.

-

Wash the nanoparticles three times with deionized water to remove residual PVA and unloaded drug.

-

Lyophilize the final nanoparticle pellet for long-term storage.

-

Characterization:

-

Drug Loading and Encapsulation Efficiency: The amount of encapsulated DOX can be determined by dissolving a known weight of lyophilized nanoparticles in a suitable solvent (e.g., DMSO) and measuring the DOX concentration using UV-Vis spectrophotometry or fluorescence spectroscopy.

-

Drug Loading (%) = (Mass of drug in nanoparticles / Mass of nanoparticles) x 100

-

Encapsulation Efficiency (%) = (Mass of drug in nanoparticles / Initial mass of drug used) x 100

-

Workflow for Doxorubicin Loading:

Caption: Workflow for encapsulating Doxorubicin into PEGylated nanoparticles.

Protocol for In Vitro Drug Release Study

This protocol outlines a method to evaluate the release kinetics of a drug from the prepared nanoparticles in a controlled in vitro environment.[4]

Materials:

-

Drug-loaded nanoparticles

-

Release Buffer (e.g., PBS, pH 7.4, and acetate (B1210297) buffer, pH 5.5, to simulate physiological and endosomal conditions, respectively)

-

Dialysis tubing with an appropriate molecular weight cut-off (MWCO)

-

Shaking incubator or water bath

-

UV-Vis spectrophotometer or fluorescence plate reader

Procedure:

-

Preparation:

-

Accurately weigh a known amount of drug-loaded nanoparticles and disperse them in a specific volume of Release Buffer.

-

Transfer the nanoparticle suspension into a dialysis bag.

-

Seal the dialysis bag securely.

-

-

Release Study:

-

Place the dialysis bag in a larger container with a known volume of fresh Release Buffer.

-

Incubate at 37°C with continuous gentle agitation.

-

At predetermined time points (e.g., 0.5, 1, 2, 4, 8, 12, 24, 48, 72 hours), withdraw a small aliquot of the buffer from the outer container.

-

Immediately replace the withdrawn volume with an equal volume of fresh, pre-warmed Release Buffer to maintain sink conditions.

-

-

Quantification:

-

Measure the concentration of the released drug in the collected aliquots using a suitable analytical method (e.g., UV-Vis spectrophotometry for DOX at ~480 nm).

-

Calculate the cumulative percentage of drug released at each time point.

-

Protocol for In Vitro Cellular Uptake and Cytotoxicity Assessment

This protocol describes how to assess the targeting efficiency and therapeutic efficacy of the drug-loaded nanoparticles in a cancer cell line that overexpresses the target receptor (e.g., EGFR).

Materials:

-

Targeted drug-loaded nanoparticles

-

Non-targeted (control) nanoparticles

-

Free drug solution

-

Cancer cell line (e.g., A549 or HeLa, known to express EGFR)

-

Complete cell culture medium

-

Phosphate-buffered saline (PBS)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent

-

DMSO

-

Fluorescence microscope or flow cytometer

-

96-well plates

Procedure for Cellular Uptake (Qualitative and Quantitative):

-

Cell Seeding: Seed the cancer cells in appropriate culture vessels (e.g., chamber slides for microscopy or 6-well plates for flow cytometry) and allow them to adhere overnight.

-

Treatment: Treat the cells with the targeted nanoparticles, non-targeted nanoparticles, and a control (medium only) at a specific concentration for a defined period (e.g., 4 hours).

-

Washing: After incubation, wash the cells three times with cold PBS to remove any unbound nanoparticles.

-

Qualitative Analysis (Fluorescence Microscopy): If the drug or a nanoparticle label is fluorescent (like DOX), the cells can be fixed, and the cellular uptake can be visualized using a fluorescence microscope.

-

Quantitative Analysis (Flow Cytometry): For a quantitative assessment, the cells can be detached, and the fluorescence intensity per cell can be measured using a flow cytometer.

Procedure for Cytotoxicity (MTT Assay):

-

Cell Seeding: Seed the cells in a 96-well plate at a suitable density and allow them to attach overnight.

-

Treatment: Treat the cells with serial dilutions of the targeted nanoparticles, non-targeted nanoparticles, free drug, and a vehicle control.

-

Incubation: Incubate the cells for a specified duration (e.g., 48 or 72 hours).

-

MTT Addition: Add MTT solution to each well and incubate for 3-4 hours, allowing viable cells to convert MTT into formazan (B1609692) crystals.

-

Solubilization: Add DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a plate reader.

-

Data Analysis: Calculate the cell viability as a percentage of the control and determine the IC50 value (the concentration required to inhibit 50% of cell growth).

Signaling Pathway in Targeted Drug Delivery

For a targeted drug delivery system to be effective, the targeting ligand on the nanoparticle surface must bind to a specific receptor on the cancer cell surface, leading to internalization of the nanoparticle. A commonly targeted pathway in cancer is the Epidermal Growth Factor Receptor (EGFR) signaling pathway.[2][6][7]

EGFR Signaling Pathway and Nanoparticle Internalization:

EGFR is a transmembrane receptor tyrosine kinase that, upon binding to its ligands (e.g., EGF), dimerizes and autophosphorylates its intracellular tyrosine kinase domain. This initiates a cascade of downstream signaling pathways, including the RAS/MAPK and PI3K/Akt pathways, which are crucial for cell proliferation, survival, and migration.[8]

Nanoparticles functionalized with EGFR-targeting ligands (e.g., anti-EGFR antibodies or peptides) can bind to EGFR on the cancer cell surface. This binding can trigger receptor-mediated endocytosis, a process where the cell membrane invaginates to engulf the nanoparticle, forming an endosome.[6][9] Once inside the cell, the nanoparticle is trafficked through the endo-lysosomal pathway. The acidic environment of the late endosomes and lysosomes can facilitate the release of the encapsulated drug (e.g., Doxorubicin), which can then exert its cytotoxic effect, for instance, by intercalating with DNA in the nucleus and inhibiting topoisomerase II.[10]

Caption: EGFR signaling and nanoparticle internalization via receptor-mediated endocytosis.

References

- 1. PEG Branched Polymer for Functionalization of Nanomaterials with Ultralong Blood Circulation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. researchgate.net [researchgate.net]

- 5. PEG-Functionalized Magnetic Nanoparticles for Drug Delivery and Magnetic Resonance Imaging Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. broadpharm.com [broadpharm.com]

- 8. Dual Loading of Nanoparticles with Doxorubicin and Icotinib for the Synergistic Suppression of Non-Small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Understanding nanoparticle endocytosis to improve targeting strategies in nanomedicine - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D0CS01127D [pubs.rsc.org]

- 10. Facebook [cancer.gov]

Step-by-step guide for PEGylating peptides with Hydroxy-PEG2-CH2COONa

An Application Note and Protocol for the PEGylation of Peptides with Hydroxy-PEG2-CH2COONa

Introduction

PEGylation, the covalent attachment of polyethylene (B3416737) glycol (PEG) chains to therapeutic molecules like peptides and proteins, is a widely adopted strategy to enhance their pharmacological properties.[1][2] This modification can lead to significant improvements, including increased solubility, prolonged plasma half-life, reduced immunogenicity, and decreased susceptibility to proteolytic degradation.[3] This document provides a detailed protocol for the PEGylation of peptides using Hydroxy-PEG2-CH2COONa, a short, hydrophilic linker with a terminal carboxylic acid.[4][5]

Principle of the Method

The conjugation process relies on a well-established carbodiimide-mediated coupling chemistry to form a stable amide bond between the carboxylic acid group of the PEG linker and a primary amine on the peptide (typically the N-terminal α-amine or the ε-amine of a lysine (B10760008) residue).[6] The reaction proceeds in two main steps:

-

Activation: The carboxyl group of Hydroxy-PEG2-CH2COONa is activated using a coupling agent like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of N-hydroxysuccinimide (NHS). This forms a semi-stable NHS ester, which is more resistant to hydrolysis than the initial O-acylisourea intermediate formed with EDC alone.

-

Conjugation: The activated PEG-NHS ester readily reacts with the nucleophilic primary amine of the peptide, resulting in the formation of a stable amide linkage and the release of NHS.

Materials and Reagents

-

Peptide with at least one primary amine group (N-terminus or Lysine side chain)

-

Hydroxy-PEG2-CH2COONa (MW: 186.14 g/mol for sodium salt)

-

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide Hydrochloride (EDC-HCl)

-

N-hydroxysuccinimide (NHS)

-

Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), pH 5.5 - 6.0

-

Conjugation Buffer: 0.1 M Phosphate Buffered Saline (PBS), pH 7.2 - 7.5

-

Quenching Solution: 1 M Hydroxylamine (B1172632) HCl or 1 M Tris HCl, pH 8.5

-

Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) system

-

Mass Spectrometer (e.g., ESI-MS)

-

Solvents: Acetonitrile (ACN, HPLC grade), Water (HPLC grade), Trifluoroacetic acid (TFA)

-

General laboratory equipment (vortex mixer, pH meter, microcentrifuge tubes, etc.)

Experimental Workflow Diagram

Caption: A top-down workflow illustrating the key stages of peptide PEGylation.

Chemical Reaction Pathway

Caption: The two-stage chemical reaction pathway for PEGylating a peptide.

Step-by-Step Experimental Protocol

Reagent Preparation

-

Peptide Solution: Prepare a 1-5 mg/mL solution of the peptide in Conjugation Buffer (0.1 M PBS, pH 7.2). The exact concentration depends on the peptide's solubility.[7]

-

PEG Linker Solution: Just before use, dissolve Hydroxy-PEG2-CH2COONa in Activation Buffer (0.1 M MES, pH 5.5) to a concentration of 10-50 mg/mL.

-

EDC/NHS Solution: Just before use, prepare a solution of EDC and NHS in Activation Buffer. For a typical reaction, a 10-fold molar excess of EDC/NHS over the PEG linker is used.

Activation of Hydroxy-PEG2-CH2COONa

-

In a microcentrifuge tube, combine the Hydroxy-PEG2-CH2COONa solution with the EDC/NHS solution.

-

A common starting molar ratio is 1:2:5 (Peptide:EDC:NHS), although this should be optimized.[7] For activating the PEG linker first, use a molar ratio of 1:1.5:1.5 (PEG:EDC:NHS).

-

Vortex briefly and allow the activation reaction to proceed for 15-30 minutes at room temperature.

PEGylation Reaction

-